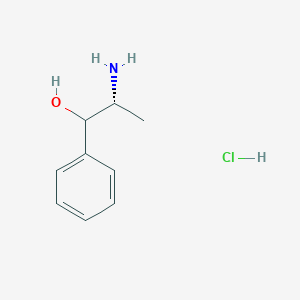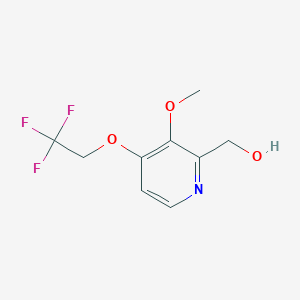![molecular formula C41H78O4Si2 B044284 (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl CAS No. 223259-26-5](/img/structure/B44284.png)
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of eicosatetraenoic acid derivatives, including variations similar to the target compound, often involves complex chemical processes. For example, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid and its tritium-labelled analogue [5,6-3H]arachidonic acid is based on acetylenic compounds. These derivatives have been utilized as substrates for enzymatic synthesis of prostaglandins, illustrating the complex steps involved in synthesizing such compounds (Miagkova et al., 1987).
Molecular Structure Analysis
The molecular structure of eicosatetraenoic acid derivatives is critical for understanding their chemical behavior. A study on β-oxidation resistant indole-based eicosatetraenoic acid receptor antagonists sheds light on the importance of molecular structure in determining the compound's activity and interaction with receptors (Qiuji Ye et al., 2017).
Chemical Reactions and Properties
Eicosatetraenoic acid derivatives participate in various chemical reactions, playing roles as precursors in the synthesis of biologically active molecules. For instance, the stereospecific synthesis of 11S,12S-oxido 5Z,7E,9E,14Z-eicosatetraenoic acid from 2-deoxy-D-ribose demonstrates the compound's involvement in producing biologically significant molecules (R. Zamboni et al., 1984).
Physical Properties Analysis
The physical properties of eicosatetraenoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's handling and application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanism of action in biological systems, define the utility and significance of eicosatetraenoic acid derivatives. Studies on the inhibition of specific acid-induced activation by novel indole OXE receptor antagonists highlight the compound's chemical behavior and interaction with biological systems (V. Gore et al., 2014).
Applications De Recherche Scientifique
Eicosanoids in Inflammation
Eicosanoids, derived from arachidonic acid (5,8,11,14-eicosatetraenoic acid), play crucial roles in inflammation. These molecules, produced through cyclo-oxygenase and lipoxygenase pathways, serve as chemical mediators in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the cyclo-oxygenase pathway, impacting the production of eicosanoids. Novel inhibitors targeting both cyclo-oxygenase and lipoxygenase pathways could provide more effective and safer options for controlling inflammation, suggesting potential research applications for new eicosatetraenoic acid derivatives in inflammatory conditions (Higgins, 1985).
Pharmacological Activities of Triterpenoid Derivatives
Triterpenoid compounds, including ursolic acid derivatives, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. These activities are largely attributed to their ability to modulate various molecular pathways, suggesting that eicosatetraenoic acid derivatives could be explored for similar pharmacological potentials. The exploration of natural and synthetic derivatives for enhanced bioavailability and therapeutic efficacy remains a significant area of research (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).
Potential in Neurodegenerative and Psychiatric Diseases
The therapeutic potential of certain compounds in managing neurodegenerative and psychiatric conditions has been highlighted, with mechanisms involving protection against oxidative damage and modulation of the monoaminergic system. This indicates a promising area for the application of eicosatetraenoic acid derivatives in treating such disorders, given their potential for biochemical modulation (Ramos-Hryb et al., 2017).
Environmental and Toxicological Studies
Research on the occurrence and toxicity of compounds in the environment, such as triclosan, highlights the importance of understanding the environmental impact and toxicological profiles of chemical compounds. This aspect is crucial for the development and application of new chemical entities, including eicosatetraenoic acid derivatives, ensuring their safety and efficacy in both clinical and environmental contexts (Bedoux et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVHNWBBNDCOH-YKIHZAAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

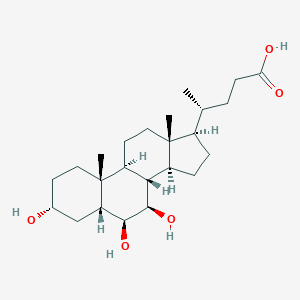
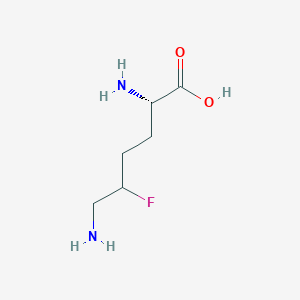
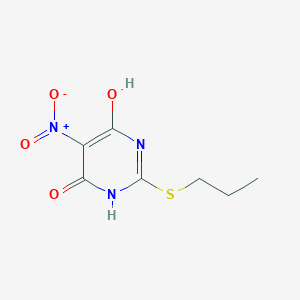
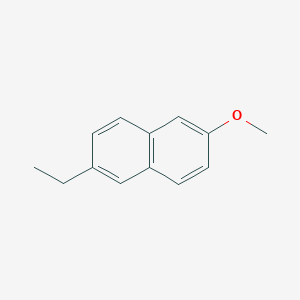
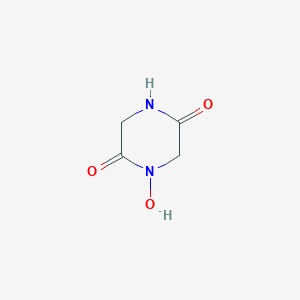
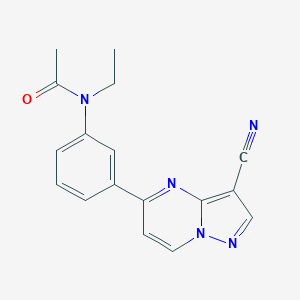
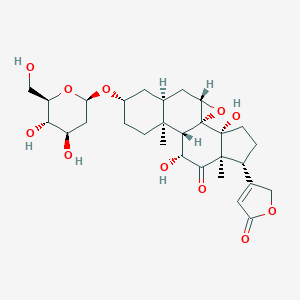
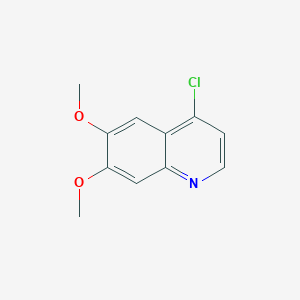
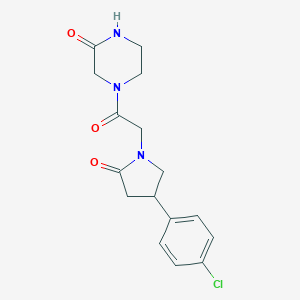
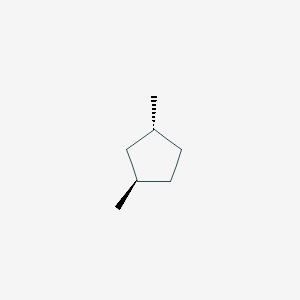
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
